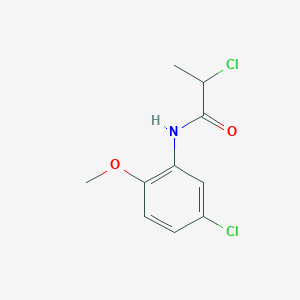

2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide

描述

2-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide (CAS: 571153-11-2, C₁₀H₁₁Cl₂NO₂, MW: 248.11) is a halogenated aromatic amide characterized by a propanamide backbone substituted with chlorine at the β-carbon and a 5-chloro-2-methoxyphenyl group at the nitrogen. This compound is utilized as a pharmaceutical intermediate and in materials science due to its amide functionality, which facilitates hydrogen bonding and coordination chemistry .

属性

IUPAC Name |

2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-6(11)10(14)13-8-5-7(12)3-4-9(8)15-2/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBDSENKANTBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571153-11-2 | |

| Record name | 2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Hydrolysis: Formation of carboxylic acids and amines.

科学研究应用

2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups on the phenyl ring and the propanamide chain. Key comparisons include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The methoxy group (OCH₃) in the target compound is electron-donating, while nitro (NO₂) in and sulfamoyl (SO₂N(CH₃)₂) in are electron-withdrawing, altering reactivity and solubility.

Crystallographic and Hydrogen Bonding Analysis

- 3-Chloro-N-(4-methoxyphenyl)propanamide : Exhibits C=O (1.2326 Å) and C–N (1.3416 Å) bond lengths consistent with amide resonance. Crystal packing involves N–H···O and C–H···O hydrogen bonds forming chains along the a-axis .

- N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide : The nitro group introduces additional dipole interactions, with C–H···O bonds creating a denser packing motif compared to methoxy-substituted analogs .

Physicochemical Properties

- Solubility : Methoxy groups (as in the target compound) improve organic solubility compared to nitro derivatives.

- Stability : Halogenation (Cl) increases molecular weight and may enhance thermal stability, as seen in .

生物活性

2-Chloro-N-(5-chloro-2-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 247.13 g/mol. The compound features a chloro-substituted aromatic ring and a propanamide functional group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, although further research is necessary to elucidate these properties fully.

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly against specific cancer cell lines. Studies have indicated its potential as an anticancer agent, with mechanisms involving apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may interact with various enzymes, including cyclooxygenase (COX), which plays a role in inflammatory pathways. By inhibiting COX activity, it could potentially reduce inflammation and associated pain.

- Receptor Binding : It has been suggested that the compound can bind to specific receptors involved in cellular signaling pathways, altering their activity and influencing cellular responses .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Anticancer Studies :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, with IC50 values suggesting potent anticancer activity.

- Flow cytometry assays demonstrated that the compound induces apoptosis in cancer cells, highlighting its potential as a therapeutic agent .

-

Antimicrobial Activity :

- Research has indicated that the compound shows activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-N-(4-methoxyphenyl)propanamide | C11H12ClNO2 | Different aromatic substituent |

| N-(4-chlorophenyl)propanamide | C10H10ClNO | Lacks methoxy group |

| N-(5-bromo-2-methoxyphenyl)propanamide | C11H12BrNO2 | Bromine instead of chlorine |

The presence of both chloro and methoxy groups on the aromatic ring enhances the interaction with biological targets compared to similar compounds.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via N-acylation of substituted aminophenols with chloro-substituted acyl chlorides, followed by base-catalyzed condensation (e.g., using 3-chloropropionyl chloride) . To improve yields:

- Optimize stoichiometry of reactants (e.g., 1:1.2 molar ratio of amine to acyl chloride).

- Use anhydrous solvents (e.g., dichloromethane) under inert gas to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC to identify incomplete acylation .

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

- Spectroscopy : Confirm structure via H and C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy group at δ 3.8–4.0 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (expected [M+H] at m/z 286.5) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust (P264, P280 precautions) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for substitution reactions at the chloro or methoxy sites .

- Reaction Design Tools : Platforms like ICReDD integrate computational predictions with experimental validation, reducing trial-and-error cycles by 30–50% .

Q. What strategies resolve contradictions in reported crystallographic data for similar propanamide derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Compare intermolecular interactions (e.g., C–H⋯O hydrogen bonds in the title compound’s crystal lattice) .

- Data Normalization : Use software (e.g., Mercury) to align datasets from multiple sources and identify outliers in bond angles/lengths .

Q. How can experimental design (DoE) optimize reaction conditions for scale-up?

- Methodological Answer :

- Factorial Design : Vary temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst loading (0.1–1.0 mol%) to identify key variables .

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., temperature vs. catalyst) to maximize yield and minimize impurities .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。